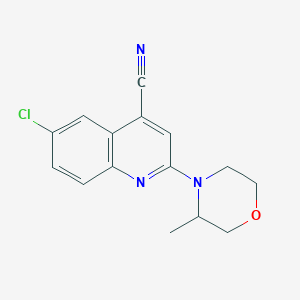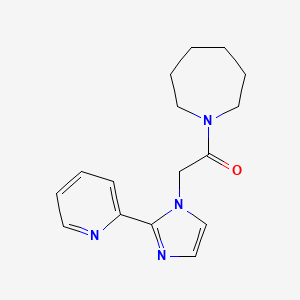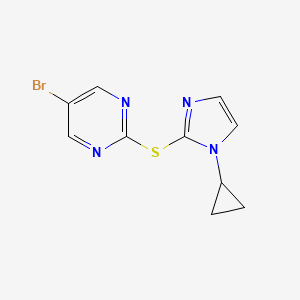
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The exact mechanism of action of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis (programmed cell death). It is also believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as exhibit antibacterial and antifungal activity. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for research purposes. It has also shown promising results in various studies, indicating its potential for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Direcciones Futuras
There are several future directions for research on (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a lead compound for the development of new drugs for cancer, bacterial, and fungal infections. Additionally, future studies could investigate its potential for other applications, such as anti-inflammatory and antioxidant agents.
Métodos De Síntesis
The synthesis of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone involves the reaction of 2-methylquinoline-3-carbaldehyde and 5-isopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. It has also shown promise as an antibacterial and antifungal agent. In addition, this compound has been studied for its potential use in drug discovery, particularly as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)16-15(18-10-21-16)17(20)19-12(3)8-9-13-6-4-5-7-14(13)19/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXVKCSIJMPQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3=C(OC=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-propan-2-yl-1,3-oxazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)


![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)


![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)